Hydride

Catalog No.
S584308
CAS No.
12184-88-2
M.F
H-
M. Wt
1.008 g/mol
Availability
Inquiry
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Hydride

CAS Number

12184-88-2

Product Name

Hydride

IUPAC Name

hydride

Molecular Formula

H-

Molecular Weight

1.008 g/mol

InChI

InChI=1S/H/q-1

InChI Key

KLGZELKXQMTEMM-UHFFFAOYSA-N

SMILES

[H-]

Canonical SMILES

[H-]

Hydride is the general name for the hydrogen anion H(-), to be used without regard to the hydrogen nuclear mass (either for hydrogen in its natural abundance or where it is not desired to distinguish between the isotopes).
Metal hydrides are either liquids or solids shipped within a solution. This material will react vigorously in water or upon exposure to air to generate flammable fumes. Contact with the material may cause burns to skin, eyes, and mucous membranes, and it may be toxic by ingestion, inhalation or skin absorption.

Hydrides are chemical compounds formed when hydrogen interacts with other elements, typically less electronegative ones. The simplest representation of a hydride is the hydride ion (HH^-), which consists of a hydrogen atom carrying an extra electron, resulting in a negative charge. Hydrides can be classified based on their bonding characteristics into three main categories: ionic hydrides, covalent hydrides, and metallic hydrides. Each type exhibits distinct properties and behaviors depending on the nature of the bonding and the elements involved .

Types of Hydrides

  • Ionic Hydrides: Formed with highly electropositive metals (alkali and alkaline earth metals), these compounds contain the hydride ion and are typically crystalline solids that do not dissolve in water. They react vigorously with water to release hydrogen gas .
  • Covalent Hydrides: These involve hydrogen bonding with nonmetals, resulting in shared electron pairs. Examples include ammonia (NH3NH_3) and methane (CH4CH_4). Covalent hydrides can be gases, liquids, or solids, depending on the molecular structure .
  • Metallic Hydrides: These are formed when hydrogen bonds with transition metals, often exhibiting metallic properties. They can be non-stoichiometric and are used in applications like hydrogen storage .

, often characterized by their reactivity with water, acids, or other compounds:

  • Ionic Hydrides react with water to produce hydroxides and hydrogen gas:
    MH+H2OMOH+H2\text{MH}+\text{H}_2\text{O}\rightarrow \text{MOH}+\text{H}_2
    where MM represents an alkali or alkaline earth metal .
  • Covalent Hydrides can undergo reactions such as oxidation or reduction. For instance, ammonia can react with acids to form ammonium salts:
    NH3+HClNH4Cl\text{NH}_3+\text{HCl}\rightarrow \text{NH}_4\text{Cl}
  • Metallic Hydrides can release hydrogen upon heating or react with halogens to form halides:
    MH+X2MX2\text{MH}+\text{X}_2\rightarrow \text{MX}_2
    where XX is a halogen .

The synthesis of hydrides varies by type:

  • Ionic Hydrides are typically synthesized by direct reaction of metals with hydrogen gas at elevated temperatures:
    2M+H22MH2M+H_2\rightarrow 2MH
  • Covalent Hydrides can be produced through various methods, including:
    • Reaction of nonmetals with hydrogen gas (e.g., nitrogen and hydrogen to form ammonia).
    • Reduction of metal halides using hydrogen.
  • Metallic Hydrides are often formed by exposing metals to hydrogen gas under high pressure or temperature conditions .

Hydrides have diverse applications across various fields:

  • Energy Storage: Metallic hydrides are used for storing hydrogen fuel due to their high capacity for hydrogen absorption.
  • Reducing Agents: Many ionic and covalent hydrides serve as reducing agents in organic synthesis.
  • Chemical Synthesis: Complex metal hydrides like lithium aluminum hydride are widely used in organic chemistry for reductions .
  • Biological

Research into the interactions of hydrides focuses on their reactivity and stability under different conditions. Studies have shown that ionic hydrides can react vigorously with moisture and air, leading to potential hazards if not handled correctly. Covalent hydrides exhibit varying degrees of reactivity based on their molecular structure, influencing their utility in synthetic applications .

Hydrides share similarities with other compounds containing hydrogen but differ significantly in bonding characteristics and properties. Below is a comparison highlighting unique aspects:

Compound TypeExampleBonding TypeUnique Features
HydrideSodium HydrideIonicStrongly basic; reacts vigorously with water
AlcoholEthanolCovalentContains hydroxyl group; used as a solvent
AmineAmmoniaCovalentBasic properties; forms ammonium salts
HydrocarbonMethaneCovalentNon-polar; used as a fuel
Metal HydrideTitanium HydrideMetallicUsed for hydrogen storage; conducts electricity

Hydrides are unique due to their ability to act as reducing agents and their diverse applications across energy storage and chemical synthesis. Their classification into ionic, covalent, and metallic types allows for tailored uses based on specific chemical properties .

Ionic or saline hydrides are formed when hydrogen reacts with highly electropositive elements, particularly those from the s-block of the periodic table [3]. These compounds feature a significant ionic bonding character where hydrogen exists as the negatively charged hydride ion (H-) [4].

Electronic Structure and Bonding

In ionic hydrides, the metal atom transfers its valence electron(s) to the hydrogen atom, resulting in the formation of a metal cation and a hydride anion [5]. The electronic configuration of the hydride ion (H-) is 1s², similar to that of the noble gas helium, making it a stable entity [2]. The bonding in these compounds is predominantly ionic, characterized by electrostatic attractions between the positively charged metal cations and negatively charged hydride anions [3].

The electron transfer in ionic hydrides creates a closed-shell configuration for both the metal cation and the hydride anion, contributing to the stability of these compounds [5]. The ionic character of the bond increases with the electronegativity difference between hydrogen and the metal element [4]. For instance, in alkali metal hydrides, the large electronegativity difference results in a highly ionic bond [3].

The electronic structure of ionic hydrides can be analyzed using band structure calculations. For example, in alkali metal hydrides, the band structure reveals a filled hydrogen s-band below the Fermi level, indicating the complete transfer of electrons to hydrogen [14]. This electronic arrangement contributes to the insulating properties of these materials in their solid state [5].

Physicochemical Properties

Ionic hydrides exhibit distinctive physicochemical properties that reflect their ionic bonding character [3]. In the solid state, these compounds are typically crystalline, non-conducting, and non-volatile [1]. However, they become electrically conductive in the liquid state due to the mobility of ions [3].

These hydrides are characterized by high melting and boiling points, a property typical of ionic compounds [20]. For example, lithium hydride melts at 680°C, while sodium hydride melts at 800°C [5]. The high melting points are attributed to the strong electrostatic forces between the metal cations and hydride anions in the crystal lattice [3].

Ionic hydrides are generally insoluble in conventional organic solvents, reflecting their non-molecular structures [2]. They react vigorously with water, releasing hydrogen gas and forming the corresponding metal hydroxide [1]. This reaction is highly exothermic and can be represented by the equation:

MH + H₂O → M⁺ + OH⁻ + H₂ [2]

The reactivity of ionic hydrides with water increases down the group in the periodic table, with cesium hydride being the most reactive among the alkali metal hydrides [3]. This trend correlates with the decreasing lattice energy and increasing ionic radius of the metal cation [5].

Ionic hydrides also serve as strong bases and reducing agents in organic synthesis [2]. Their basic nature arises from the ability of the hydride ion to accept a proton, forming hydrogen gas [3]. As reducing agents, they can donate electrons to electron-deficient species [5].

Representative Compounds of Alkali and Alkaline Earth Metals

The alkali metals (Group 1) and alkaline earth metals (Group 2) form well-characterized ionic hydrides [32]. The alkali metal hydrides include lithium hydride (LiH), sodium hydride (NaH), potassium hydride (KH), rubidium hydride (RbH), and cesium hydride (CsH) [2]. All these compounds crystallize in the sodium chloride (NaCl) type structure, where the metal cations and hydride anions occupy alternating positions in a cubic lattice [39].

Among the alkali metal hydrides, lithium hydride is particularly notable for its high hydrogen content (12.6% by weight) and stability [5]. Sodium hydride is widely used as a strong base in organic synthesis [2]. Potassium, rubidium, and cesium hydrides are less common but share similar structural and chemical properties with lithium and sodium hydrides [3].

The alkaline earth metals form hydrides with the general formula MH₂, where M represents beryllium, magnesium, calcium, strontium, barium, or radium [32]. Unlike the alkali metal hydrides, which all adopt the NaCl structure, the alkaline earth metal hydrides exhibit structural diversity [39]. Magnesium hydride (MgH₂) crystallizes in the rutile structure, while calcium hydride (CaH₂), strontium hydride (SrH₂), and barium hydride (BaH₂) adopt the lead chloride (PbCl₂) type structure [39].

Calcium hydride is a commercially important compound used as a drying agent for organic solvents [5]. It reacts with water to produce calcium hydroxide and hydrogen gas, making it effective for removing water from solvents [3]. Magnesium hydride has attracted attention as a potential hydrogen storage material due to its high hydrogen content (7.6% by weight) [36].

The formation enthalpies of these hydrides provide insight into their stability [41]. For instance, the formation enthalpy of lithium hydride is approximately -90 kJ/mol, while that of calcium hydride is around -180 kJ/mol [41]. These negative values indicate the thermodynamic stability of these compounds [5].

Metallic (Interstitial) Hydrides

Metallic or interstitial hydrides are formed when hydrogen atoms occupy the interstitial spaces between metal atoms in a metallic lattice [5]. These hydrides are typically formed with transition metals and some lanthanides and actinides [7].

Hydrogen Intercalation Mechanisms

Hydrogen intercalation in metals involves the insertion of hydrogen atoms into the interstitial sites of the metal lattice [17]. This process begins with the adsorption of hydrogen molecules on the metal surface, followed by dissociation into atomic hydrogen [13]. The atomic hydrogen then diffuses into the metal lattice, occupying the interstitial sites [17].

The intercalation mechanism depends on various factors, including the crystal structure of the host metal, the size of the interstitial sites, and the electronic properties of the metal [18]. In face-centered cubic (FCC) metals like palladium, hydrogen atoms preferentially occupy the octahedral interstitial sites [5]. In hexagonal close-packed (HCP) metals, hydrogen can occupy both tetrahedral and octahedral sites [7].

The hydrogen intercalation process can be described as a phase transition [13]. Initially, at low hydrogen concentrations, a solid solution phase (α-phase) forms where hydrogen atoms are randomly distributed in the metal lattice [17]. As the hydrogen concentration increases, a hydride phase (β-phase) nucleates and grows, characterized by an ordered arrangement of hydrogen atoms [13].

The transition from the α-phase to the β-phase is accompanied by significant structural changes, including lattice expansion [17]. This expansion can lead to mechanical stress and, in some cases, embrittlement of the metal [13]. The phase transition also involves changes in the electronic structure of the metal, affecting its physical and chemical properties [18].

Recent research has shown that the hydrogen intercalation mechanism can be influenced by the presence of defects, grain boundaries, and surface properties of the metal [19]. For instance, defects can serve as nucleation sites for hydride formation, facilitating the intercalation process [17]. Surface modifications, such as the presence of oxide layers, can either promote or hinder hydrogen intercalation, depending on their permeability to hydrogen [13].

Electronic and Structural Properties

Metallic hydrides exhibit unique electronic and structural properties that distinguish them from other types of hydrides [5]. These properties are influenced by the interaction between hydrogen atoms and the metal lattice [7].

Electronically, metallic hydrides retain some of the characteristics of metals, such as luster and electrical conductivity [5]. However, the incorporation of hydrogen into the metal lattice modifies the electronic band structure [38]. The hydrogen 1s orbital interacts with the metal d-bands, leading to the formation of bonding and antibonding states [38]. This interaction can result in a shift of the Fermi level and changes in the density of states [14].

The electronic structure of metallic hydrides can be analyzed using various theoretical approaches, including density functional theory (DFT) calculations [14]. These calculations reveal that hydrogen in metallic hydrides exists in a state intermediate between H⁻ (hydride) and H⁺ (proton) [38]. The degree of charge transfer from the metal to hydrogen depends on the electronegativity difference and the nature of the metal-hydrogen interaction [14].

Structurally, metallic hydrides often exhibit non-stoichiometric compositions, represented as MHₓ, where x can vary over a range of values [7]. This non-stoichiometry arises from the variable occupancy of interstitial sites by hydrogen atoms [5]. The hydrogen content can be influenced by external factors such as temperature and pressure [7].

The incorporation of hydrogen into the metal lattice leads to lattice expansion, with the degree of expansion depending on the hydrogen concentration [5]. For instance, in palladium hydride (PdH₀.₇), the lattice parameter increases by about 3.5% compared to pure palladium [41]. This expansion can induce significant mechanical stress, particularly at the interface between the α-phase and β-phase regions [7].

The crystal structure of metallic hydrides depends on the structure of the host metal and the distribution of hydrogen atoms [5]. Many transition metal hydrides adopt cubic or hexagonal structures, with hydrogen atoms occupying specific interstitial sites [7]. For example, titanium hydride (TiH₂) crystallizes in a face-centered cubic structure, with hydrogen atoms occupying the tetrahedral interstitial sites [5].

Hydrogen Absorption-Desorption Phenomena

The hydrogen absorption-desorption behavior of metallic hydrides is a critical aspect of their functionality, particularly for applications in hydrogen storage [36]. This behavior is characterized by the ability of these materials to absorb hydrogen under certain conditions and release it when these conditions change [13].

The absorption of hydrogen by a metal typically follows a pressure-composition isotherm, which relates the hydrogen pressure to the hydrogen content at a constant temperature [29]. At low pressures, hydrogen dissolves in the metal to form a solid solution (α-phase) [13]. As the pressure increases, a plateau region appears in the isotherm, indicating the coexistence of the α-phase and the hydride phase (β-phase) [29]. The pressure at which this plateau occurs is known as the equilibrium pressure, which is temperature-dependent [13].

The relationship between the equilibrium pressure (P) and temperature (T) follows the van't Hoff equation:

ln(P/P₀) = ΔH/(RT) - ΔS/R [29]

where ΔH is the enthalpy of hydride formation, ΔS is the entropy change, R is the gas constant, and P₀ is the standard pressure [13]. This equation provides a thermodynamic framework for understanding the absorption-desorption behavior [29].

The kinetics of hydrogen absorption and desorption are influenced by various factors, including particle size, surface conditions, and the presence of catalysts [13]. The absorption process typically involves several steps: dissociation of hydrogen molecules on the metal surface, diffusion of hydrogen atoms into the bulk, and nucleation and growth of the hydride phase [29]. The desorption process follows the reverse sequence [13].

Experimental studies have revealed that the hydrogen absorption-desorption behavior can vary significantly among different metallic hydrides [29]. For instance, magnesium hydride (MgH₂) exhibits a high hydrogen storage capacity (7.6% by weight) but requires high temperatures (>300°C) for hydrogen desorption due to its high stability [36]. In contrast, palladium hydride (PdH₀.₇) can absorb and desorb hydrogen at room temperature but has a lower hydrogen storage capacity [41].

The cycling stability of metallic hydrides, i.e., their ability to undergo multiple absorption-desorption cycles without significant degradation, is another important aspect [13]. Some materials exhibit excellent cycling stability, while others suffer from degradation due to particle decrepitation, contamination, or structural changes [29].

Covalent Hydrides

Covalent hydrides are compounds formed when hydrogen forms covalent bonds with elements of similar electronegativity, typically non-metals or metalloids [4]. These hydrides are characterized by the sharing of electron pairs between hydrogen and the bonded element [20].

Molecular Orbital Analysis

The bonding in covalent hydrides can be understood through molecular orbital (MO) theory, which describes the distribution of electrons in molecules [8]. In this approach, atomic orbitals of the constituent atoms combine to form molecular orbitals that extend over the entire molecule [4].

For simple covalent hydrides like methane (CH₄), the molecular orbital analysis involves the combination of the carbon 2s and 2p orbitals with the hydrogen 1s orbitals [8]. This combination results in the formation of bonding and antibonding molecular orbitals [4]. The bonding orbitals are lower in energy and are occupied by electrons, while the antibonding orbitals are higher in energy and are typically unoccupied in the ground state [8].

In methane, the carbon atom undergoes sp³ hybridization, forming four equivalent hybrid orbitals that point towards the corners of a tetrahedron [4]. Each of these hybrid orbitals overlaps with a hydrogen 1s orbital to form a sigma (σ) bond [8]. The resulting molecular structure is tetrahedral, with H-C-H bond angles of approximately 109.5° [4].

For more complex covalent hydrides, such as diborane (B₂H₆), the molecular orbital analysis becomes more intricate due to the presence of multi-centered bonds [22]. In diborane, there are two three-center two-electron (3c-2e) bonds, where two electrons are shared among three atoms (one boron and two hydrogen atoms) [8]. This unique bonding arrangement arises from the electron deficiency of boron, which has only three valence electrons and cannot form four conventional two-center two-electron bonds [22].

The molecular orbital analysis of diborane reveals that the 3c-2e bonds involve the overlap of a boron sp³ hybrid orbital with two hydrogen 1s orbitals [8]. This overlap results in the formation of one bonding molecular orbital, which is occupied by two electrons, and two antibonding orbitals, which are unoccupied [4]. The bonding orbital is delocalized over the three atoms, leading to a banana-shaped bond [8].

Advanced computational methods, such as density functional theory (DFT), have been employed to analyze the molecular orbitals of covalent hydrides with greater precision [8]. These calculations provide insights into the electronic structure, bond strengths, and reactivity of these compounds [4].

Structure-Property Relationships

The structural features of covalent hydrides significantly influence their physical and chemical properties [20]. These structure-property relationships provide a framework for understanding and predicting the behavior of these compounds [4].

One of the most notable structure-property relationships in covalent hydrides is the correlation between bond polarity and physical properties [20]. The electronegativity difference between hydrogen and the bonded element determines the polarity of the bond [4]. As the electronegativity difference increases, the bond becomes more polar, leading to higher boiling points and increased solubility in polar solvents [20].

For instance, in the hydrides of group 14 elements (CH₄, SiH₄, GeH₄, SnH₄), the electronegativity difference between hydrogen and the central atom decreases down the group [4]. This trend correlates with decreasing boiling points: methane (-161.5°C), silane (-111.8°C), germane (-88.5°C), and stannane (-52°C) [20].

The molecular geometry of covalent hydrides also influences their properties [4]. Linear molecules like hydrogen fluoride (HF) can form strong hydrogen bonds, leading to higher boiling points compared to similarly sized non-linear molecules [20]. Tetrahedral molecules like methane (CH₄) have no dipole moment due to their symmetrical structure, resulting in weak intermolecular forces and low boiling points [4].

The bond strength in covalent hydrides, typically measured by the bond dissociation energy, affects their chemical reactivity [20]. Stronger bonds are generally less reactive [4]. For example, the C-H bond in methane has a bond dissociation energy of about 439 kJ/mol, making it relatively stable and less reactive compared to the Si-H bond in silane, which has a bond dissociation energy of about 318 kJ/mol [20].

The presence of lone pairs of electrons in covalent hydrides, such as ammonia (NH₃) and water (H₂O), contributes to their ability to act as Lewis bases [4]. These lone pairs can donate electrons to electron-deficient species, leading to acid-base reactions [20].

The structural rigidity or flexibility of covalent hydrides influences their conformational behavior and, consequently, their physical properties [4]. Molecules with rotational freedom around single bonds can adopt multiple conformations, affecting their entropy and phase behavior [20].

Representative Molecular Systems

Covalent hydrides encompass a diverse range of molecular systems, each with unique structural and chemical properties [4]. These compounds are typically formed by elements from groups 13 to 17 of the periodic table [34].

Methane (CH₄), the simplest hydrocarbon, exemplifies the tetrahedral geometry characteristic of group 14 hydrides [4]. Its structure features a central carbon atom bonded to four hydrogen atoms, with H-C-H bond angles of 109.5° [34]. Methane is a colorless, odorless gas at room temperature, with a boiling point of -161.5°C [4]. Its low boiling point reflects the weak van der Waals forces between methane molecules [34].

Ammonia (NH₃), a representative hydride of group 15, adopts a trigonal pyramidal geometry with the nitrogen atom at the apex [4]. The H-N-H bond angle of 107.3° is slightly smaller than the tetrahedral angle, due to the repulsion between the bonding electron pairs and the lone pair on nitrogen [34]. Ammonia is a colorless gas with a characteristic pungent odor and a boiling point of -33.3°C [4]. Its relatively high boiling point compared to methane is attributed to hydrogen bonding between ammonia molecules [34].

Water (H₂O), the most abundant hydride on Earth, has a bent molecular geometry with an H-O-H bond angle of 104.5° [4]. This geometry arises from the tetrahedral arrangement of electron pairs around the oxygen atom, including two bonding pairs and two lone pairs [34]. Water's unique properties, including its high boiling point (100°C), high specific heat capacity, and ability to dissolve a wide range of substances, stem from its ability to form extensive hydrogen bond networks [4].

Hydrogen fluoride (HF) represents the simplest hydrogen halide [4]. It is a colorless gas that readily forms strong hydrogen bonds, leading to a relatively high boiling point of 19.5°C [34]. In the liquid and solid states, HF molecules form zigzag chains through hydrogen bonding [4].

Diborane (B₂H₆), a representative hydride of group 13, features a unique structure with two three-center two-electron (3c-2e) bonds [22]. This bonding arrangement results from the electron deficiency of boron [4]. Diborane is a colorless, highly reactive gas with a boiling point of -92.5°C [22].

Silane (SiH₄), the silicon analogue of methane, also adopts a tetrahedral geometry [4]. However, it is much more reactive than methane due to the weaker Si-H bond and the ability of silicon to expand its octet [34]. Silane is a colorless, pyrophoric gas that ignites spontaneously in air [4].

These representative molecular systems illustrate the diversity of covalent hydrides and the relationship between their molecular structure and properties [4]. The systematic variation in properties across a group or period in the periodic table provides insights into the underlying principles governing the behavior of these compounds [34].

Complex Metal Hydrides

Complex metal hydrides are a distinct class of hydride compounds characterized by the presence of hydride ions within complex anions [9]. These materials typically contain alkali or alkaline earth metal cations and complex anions where hydrogen is covalently bonded to a metal or metalloid [31].

Structural Characterization

Complex metal hydrides exhibit diverse structural arrangements, reflecting the variety of possible combinations of metal cations and complex anions [9]. The general formula for these compounds can be represented as MₓM'ᵧHₙ, where M is an alkali or alkaline earth metal cation, M' is a metal or metalloid, and H represents hydrogen [9].

X-ray diffraction (XRD) studies have revealed that many complex metal hydrides crystallize in well-defined structures [9]. For instance, sodium aluminum hydride (NaAlH₄) adopts a tetragonal structure with space group I4₁/a [31]. In this structure, sodium cations and tetrahedral AlH₄⁻ anions are arranged in an ordered manner [9].

The AlH₄⁻ anion in sodium aluminum hydride features a central aluminum atom surrounded by four hydrogen atoms in a tetrahedral arrangement [31]. The Al-H bond length is approximately 1.55 Å, indicating a covalent bond [9]. The Na⁺ cations occupy the interstitial sites between the AlH₄⁻ anions, with Na-H distances of about 2.3-2.5 Å, suggesting ionic interactions [31].

Lithium borohydride (LiBH₄) exhibits polymorphism, existing in different crystal structures depending on temperature [9]. At room temperature, it adopts an orthorhombic structure (space group Pnma), which transforms to a hexagonal structure (space group P6₃mc) above 108°C [31]. In both structures, tetrahedral BH₄⁻ anions are surrounded by Li⁺ cations [9].

The structural characterization of complex metal hydrides has been enhanced by advanced techniques such as neutron diffraction, which is particularly sensitive to hydrogen atoms [9]. Neutron diffraction studies have provided detailed information about the positions of hydrogen atoms and the nature of hydrogen bonding in these compounds [31].

Solid-state nuclear magnetic resonance (NMR) spectroscopy has also been valuable for elucidating the local structure and dynamics of complex metal hydrides [9]. For example, ¹H NMR studies of sodium aluminum hydride have revealed the presence of mobile hydrogen species at elevated temperatures, indicating structural rearrangements or phase transitions [31].

Recent advances in computational methods, particularly density functional theory (DFT), have complemented experimental techniques in the structural characterization of complex metal hydrides [21]. DFT calculations have been used to predict stable structures, calculate formation energies, and investigate the electronic properties of these compounds [9].

Electronic Properties and Bonding Models

The electronic properties of complex metal hydrides are determined by the interplay between ionic and covalent bonding interactions [9]. These compounds feature a combination of ionic bonding between the metal cation and the complex anion, and covalent bonding within the complex anion [31].

In the complex anion, such as AlH₄⁻ or BH₄⁻, the central atom (Al or B) forms covalent bonds with the surrounding hydrogen atoms [9]. These bonds involve the sharing of electron pairs between the central atom and hydrogen [31]. The covalent nature of these bonds is reflected in their relatively short bond lengths and directional character [9].

The bonding in complex metal hydrides can be described using various models, including molecular orbital theory and valence bond theory [9]. In the molecular orbital approach, the atomic orbitals of the central atom and hydrogen atoms combine to form molecular orbitals that extend over the entire complex anion [31]. For instance, in the AlH₄⁻ anion, the aluminum 3s and 3p orbitals combine with the hydrogen 1s orbitals to form bonding and antibonding molecular orbitals [9].

The electronic structure of complex metal hydrides has been investigated using various spectroscopic techniques, including X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) [9]. These studies have provided insights into the valence electronic structure and the nature of chemical bonding in these compounds [31].

Computational studies, particularly those based on density functional theory (DFT), have contributed significantly to our understanding of the electronic properties of complex metal hydrides [21]. DFT calculations have been used to compute electronic band structures, density of states, and charge distributions, providing a detailed picture of the electronic structure [9].

The electronic properties of complex metal hydrides influence their physical and chemical behavior [31]. For instance, the predominantly ionic character of these compounds results in their typically high melting points and low electrical conductivity in the solid state [9]. The covalent bonds within the complex anion contribute to the stability of these compounds and affect their reactivity [31].

The charge distribution in complex metal hydrides has been analyzed using various computational methods [9]. These analyses reveal that the hydrogen atoms in the complex anion carry a partial negative charge, while the central atom carries a partial positive charge [31]. The metal cation, being electropositive, donates its valence electrons to the complex anion, resulting in a positive charge [9].

Thermodynamic Stability Considerations

The thermodynamic stability of complex metal hydrides is a critical factor determining their practical utility, particularly for applications such as hydrogen storage [21]. This stability is influenced by various factors, including the nature of the constituent elements, crystal structure, and environmental conditions [9].

The formation enthalpy (ΔHf) provides a measure of the thermodynamic stability of complex metal hydrides [41]. Negative values of ΔHf indicate that the formation of the hydride from its constituent elements is energetically favorable [21]. For instance, the formation enthalpy of sodium aluminum hydride (NaAlH₄) is approximately -113 kJ/mol, indicating its thermodynamic stability under standard conditions [41].

The decomposition of complex metal hydrides typically occurs through multiple steps, each with its characteristic thermodynamics [21]. For example, the decomposition of sodium aluminum hydride proceeds through the following reactions:

3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂
Na₃AlH₆ → 3NaH + Al + 3/2H₂
NaH → Na + 1/2H₂ [21]

Each step has its own enthalpy change and occurs at a specific temperature range [9]. The first step typically occurs at lower temperatures compared to the subsequent steps [21].

The thermodynamic stability of complex metal hydrides can be tuned by various strategies, including elemental substitution and nanostructuring [21]. For instance, partial substitution of aluminum with transition metals in sodium aluminum hydride has been shown to alter its decomposition thermodynamics [9]. Similarly, reducing the particle size to the nanoscale can modify the surface energy and, consequently, the overall thermodynamic stability [21].

The pressure-temperature phase diagrams of complex metal hydrides provide valuable information about their stability under different conditions [9]. These diagrams map out the regions of stability for different phases as a function of pressure and temperature [21]. For hydrogen storage applications, materials that release hydrogen at moderate temperatures and pressures are desirable [9].

The kinetics of hydrogen release and uptake in complex metal hydrides, while not strictly a thermodynamic property, are closely related to the energy barriers associated with these processes [21]. Materials with favorable thermodynamics but slow kinetics may require catalysts or other modifications to enhance their practical utility [9].

Computational methods, particularly those based on density functional theory (DFT), have been instrumental in predicting the thermodynamic properties of complex metal hydrides [21]. These calculations can provide insights into the stability of known compounds and guide the discovery of new materials with desired properties [9].

Recent research has focused on developing complex metal hydrides with improved thermodynamic properties for specific applications [21]. For instance, destabilized hydride systems, which combine a complex metal hydride with another compound to alter the overall thermodynamics, have been explored for hydrogen storage applications [9].

Transition Metal Hydrides

Transition metal hydrides represent a diverse class of compounds formed when hydrogen interacts with transition metals [11]. These compounds exhibit a wide range of structural and bonding characteristics, reflecting the variable oxidation states and coordination geometries of transition metals [16].

Classical vs. Non-Classical Hydride Complexes

Transition metal hydrides can be categorized into classical and non-classical types based on the nature of the metal-hydrogen interaction [11]. This distinction provides insights into the bonding mechanisms and structural features of these compounds [16].

Classical hydride complexes feature a direct metal-hydrogen (M-H) bond, where hydrogen exists as a hydride ligand [11]. In these complexes, the hydrogen atom donates its electron to the metal, forming a two-center two-electron bond [16]. The M-H bond in classical hydrides is typically characterized by a bond length of 1.4-1.7 Å and a stretching frequency in the range of 1600-2250 cm⁻¹ in infrared spectroscopy [35].

Non-classical hydride complexes, on the other hand, involve the coordination of a hydrogen molecule (H₂) to the metal center [11]. In these complexes, the H-H bond remains intact, albeit elongated compared to the free hydrogen molecule [16]. The interaction between the metal and the hydrogen molecule involves the donation of electron density from the H-H σ-bonding orbital to an empty metal orbital (σ-donation) and back-donation from a filled metal d-orbital to the H-H σ*-antibonding orbital [11].

The distinction between classical and non-classical hydrides is not always clear-cut, as there exists a continuum of bonding situations [16]. The degree of H-H bond activation in non-classical hydrides can vary, leading to different extents of H-H bond elongation [11]. In some cases, the H-H bond is only slightly elongated compared to the free hydrogen molecule (0.74 Å), while in others, it is significantly elongated but still intact [16].

Various spectroscopic techniques have been employed to distinguish between classical and non-classical hydrides [11]. Nuclear magnetic resonance (NMR) spectroscopy, particularly the measurement of J(H,D) coupling constants in partially deuterated complexes, has been valuable in this regard [16]. Non-classical hydrides typically exhibit large J(H,D) values (>20 Hz), reflecting the presence of an H-H bond [11].

X-ray and neutron diffraction studies have provided direct structural evidence for the distinction between classical and non-classical hydrides [16]. For instance, neutron diffraction studies of the complex [IrH₂(H₂)(PPh₃)₃]⁺ revealed an H-H distance of 0.85 Å for the coordinated hydrogen molecule, compared to 1.61 Å for the terminal hydride ligands [11].

The factors influencing whether a transition metal forms classical or non-classical hydrides include the electronic configuration of the metal, the nature of other ligands, and steric effects [16]. Metals with filled d-orbitals tend to form non-classical hydrides due to their ability to engage in back-donation to the H-H σ*-orbital [11].

Multi-Centered Bonding Frameworks

Transition metal hydrides can exhibit complex bonding arrangements involving multiple metal centers and hydrogen atoms [22]. These multi-centered bonding frameworks represent a fascinating aspect of transition metal hydride chemistry [11].

One common type of multi-centered bonding in transition metal hydrides is the bridging hydride arrangement, where a hydrogen atom bridges two metal centers [35]. This arrangement can be represented as M-H-M, although the actual geometry is not linear but bent, with the hydrogen atom forming a three-center two-electron bond with the two metal atoms [22].

The bonding in bridging hydrides can be described using molecular orbital theory [22]. The three-center two-electron bond involves the overlap of a metal orbital from each of the two metal atoms with the hydrogen 1s orbital [11]. This overlap results in the formation of one bonding molecular orbital, which is occupied by two electrons, and two antibonding orbitals, which are unoccupied in the ground state [22].

Bridging hydrides are characterized by specific spectroscopic signatures [11]. In infrared spectroscopy, the M-H-M stretching frequency typically falls in the range of 800-1600 cm⁻¹, lower than that of terminal hydrides [35]. In ¹H NMR spectroscopy, bridging hydrides often exhibit upfield chemical shifts compared to terminal hydrides [11].

More complex multi-centered bonding arrangements, such as face-bridging and edge-bridging hydrides in cluster compounds, have also been observed [22]. In these arrangements, hydrogen atoms bridge multiple metal centers, forming intricate bonding networks [11].

The stability and reactivity of multi-centered hydride complexes are influenced by various factors, including the electronic properties of the metal centers, the nature of other ligands, and steric effects [22]. These complexes often exhibit dynamic behavior, with hydrogen atoms migrating between different bonding sites [11].

Computational studies, particularly those based on density functional theory (DFT), have provided valuable insights into the electronic structure and bonding in multi-centered hydride complexes [22]. These studies have helped elucidate the factors governing the stability and reactivity of these complexes [11].

The multi-centered bonding in transition metal hydrides has implications for their catalytic activity [22]. Many transition metal hydride complexes are effective catalysts for reactions involving hydrogen, such as hydrogenation and hydroformylation [11]. The ability of hydrogen to adopt various bonding modes facilitates these catalytic processes [22].

Terminal and Bridging Hydride Ligands

Transition metal hydrides can feature hydrogen atoms in different coordination modes, primarily as terminal or bridging ligands [35]. The distinction between these modes lies in the number of metal centers to which the hydrogen atom is bonded [11].

Terminal hydride ligands are bonded to a single metal center, forming a direct M-H bond [35]. These ligands are characterized by relatively short M-H bond lengths (typically 1.4-1.7 Å) and high stretching frequencies in infrared spectroscopy (1600-2250 cm⁻¹) [11]. Terminal hydrides are common in mononuclear transition metal complexes and at the periphery of multinuclear complexes [35].

The bonding in terminal hydrides involves the overlap of a metal orbital (usually a hybrid orbital with significant d-character) with the hydrogen 1s orbital [11]. This overlap results in a two-center two-electron bond, similar to that in other metal-ligand bonds [35]. The strength of the M-H bond depends on various factors, including the electronic configuration of the metal, the oxidation state, and the nature of other ligands [11].

Bridging hydride ligands, as discussed in the previous section, span two or more metal centers [35]. These ligands form three-center two-electron bonds (or more complex multi-centered bonds in the case of higher nuclearity clusters) [11]. Bridging hydrides are characterized by longer M-H distances compared to terminal hydrides and lower stretching frequencies in infrared spectroscopy [35].

The preference for terminal versus bridging coordination depends on various factors [11]. Metals in high oxidation states, which are electron-deficient, often favor bridging hydrides as a means of sharing electron density [35]. Steric factors also play a role, with bulky ligands around the metal centers potentially hindering the formation of bridging hydrides [11].

Many transition metal hydride complexes exhibit dynamic behavior, with hydrogen atoms migrating between terminal and bridging positions [35]. This dynamic behavior can be studied using variable-temperature NMR spectroscopy, which can detect changes in the chemical environment of the hydrogen atoms [11].

The reactivity of terminal and bridging hydride ligands differs, reflecting their different electronic and steric environments [35]. Terminal hydrides often exhibit hydridic character, acting as nucleophiles in reactions with electrophiles [11]. Bridging hydrides, being more electron-deficient, may exhibit different reactivity patterns [35].

The distinction between terminal and bridging hydrides has implications for the catalytic activity of transition metal hydride complexes [11]. Many catalytic cycles involving hydrogen activation or transfer include steps where hydrogen changes its coordination mode [35]. Understanding these changes is crucial for designing effective catalysts [11].

η²-H₂ Coordination Complexes

A particularly fascinating aspect of transition metal hydride chemistry is the formation of η²-H₂ coordination complexes, where a hydrogen molecule (H₂) coordinates to a metal center without undergoing complete dissociation [26]. These complexes represent an intermediate stage in the activation of hydrogen by transition metals [24].

In η²-H₂ complexes, the hydrogen molecule coordinates to the metal in a side-on fashion, with both hydrogen atoms interacting with the metal center [26]. This coordination mode is denoted by the η² (eta-2) symbol, indicating that two atoms of the ligand are coordinated to the metal [24].

The bonding in η²-H₂ complexes involves the donation of electron density from the H-H σ-bonding orbital to an empty metal orbital (σ-donation) and back-donation from a filled metal d-orbital to the H-H σ*-antibonding orbital [26]. This synergistic bonding mechanism, known as the Dewar-Chatt-Duncanson model, results in the weakening and elongation of the H-H bond [24].

The degree of H-H bond activation in η²-H₂ complexes can vary, depending on the extent of back-donation from the metal [26]. In complexes with strong back-donation, the H-H bond is significantly elongated, approaching the situation in classical dihydride complexes [24]. In complexes with weak back-donation, the H-H bond remains closer to that in the free hydrogen molecule [26].

Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy, have been instrumental in characterizing η²-H₂ complexes [24]. The H-H stretching frequency in these complexes typically falls in the range of 2200-3000 cm⁻¹, lower than that of the free hydrogen molecule (4300 cm⁻¹) but higher than the frequencies associated with classical hydride ligands [26].

X-ray and neutron diffraction studies have provided direct structural evidence for η²-H₂ coordination [24]. For instance, neutron diffraction studies of the complex [W(CO)₃(PCy₃)₂(H₂)] revealed an H-H distance of 0.84 Å, longer than in the free hydrogen molecule (0.74 Å) but shorter than typical H-H distances in classical dihydride complexes [26].

The stability of η²-H₂ complexes is influenced by various factors, including the electronic properties of the metal center and the nature of other ligands [24]. Metals with filled d-orbitals capable of back-donation tend to form stable η²-H₂ complexes [26]. Ligands that enhance the electron density at the metal center can also promote the formation of these complexes [24].

η²-H₂ complexes are not merely structural curiosities but play important roles in various chemical processes [26]. They are believed to be key intermediates in catalytic hydrogenation reactions, where hydrogen is transferred from the metal to a substrate [24]. Understanding the factors governing the stability and reactivity of these complexes is therefore crucial for designing efficient hydrogenation catalysts [26].

Physical Description

Metal hydrides are either liquids or solids shipped within a solution. This material will react vigorously in water or upon exposure to air to generate flammable fumes. Contact with the material may cause burns to skin, eyes, and mucous membranes, and it may be toxic by ingestion, inhalation or skin absorption.

Other CAS

12184-88-2

Wikipedia

Hydrogen anion

Dates

Last modified: 02-18-2024

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